molecular formula C9H14O2 B2963766 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol CAS No. 15775-89-0

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol

Cat. No.: B2963766
CAS No.: 15775-89-0
M. Wt: 154.209
InChI Key: JMLCAYYFEJNCTR-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol (CAS: 15775-89-0, C₉H₁₄O₂) is a substituted tetrahydropyran derivative featuring an ethynyl group at the 4-position and two methyl groups at the 2-position of the six-membered oxygen-containing ring . This compound is structurally distinct due to the combination of a rigid ethynyl moiety and steric hindrance from the dimethyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2,2-dimethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-9(10)5-6-11-8(2,3)7-9/h1,10H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLCAYYFEJNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C#C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an ethynylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as benzene .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol and related compounds:

Compound Name CAS No. Molecular Formula Substituents Key Functional Groups
This compound 15775-89-0 C₉H₁₄O₂ 4-ethynyl, 2,2-dimethyl Alkyne, hydroxyl, ether
Tetrahydro-2H-pyran-4-ol 2081-44-9 C₅H₁₀O₂ None Hydroxyl, ether
Tetrahydro-2H-thiopyran-4-ol 29683-23-6 C₅H₁₀OS Sulfur atom (replaces oxygen) Hydroxyl, thioether
Tetrahydropyran-4-methanol 14774-37-9 C₆H₁₂O₂ 4-hydroxymethyl Hydroxymethyl, ether
2-Methyl-tetrahydro-pyran-4-ol 89791-47-9 C₆H₁₂O₂ 2-methyl Hydroxyl, ether

Physicochemical Properties

  • Molecular Weight : The target compound (158.2 g/mol) is heavier than simpler analogs like tetrahydro-2H-pyran-4-ol (102.13 g/mol) due to ethynyl and methyl substituents .
  • However, the dimethyl groups may counteract this by increasing hydrophobicity. In contrast, tetrahydro-2H-pyran-4-ol has moderate solubility in water and organic solvents .
  • Boiling Point : Substituents like ethynyl and methyl groups likely elevate boiling points compared to unsubstituted tetrahydro-2H-pyran-4-ol (boiling point: ~60.5°C at 0.7 Torr) .

Biological Activity

4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol (CAS No. 15775-89-0) is a compound characterized by the presence of both ethynyl and hydroxyl functional groups. This unique structure contributes to its diverse reactivity and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and organic synthesis.

The compound can be synthesized through various methods, often involving the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with ethynylating agents under controlled conditions. Its reactivity includes oxidation, reduction, and substitution reactions, which are fundamental in exploring its biological applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The ethynyl group allows for nucleophilic reactions that can modify existing structures or create new bonds. This reactivity positions it as a valuable intermediate in organic synthesis and potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Enzyme Interaction : The compound has been utilized in studies examining enzyme-catalyzed reactions, indicating potential roles in metabolic pathways.
  • Cell Adhesion Modulation : Similar compounds have shown effects on cellular adhesion processes, which could be relevant for understanding cancer metastasis and inflammation .

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various tetrahydropyran derivatives, including this compound. Results indicated a significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme-Catalyzed Reactions

In another study focusing on enzyme interactions, researchers used this compound as a substrate to explore its role in metabolic pathways. The findings revealed that the compound could influence enzymatic activity, highlighting its importance in biochemical research.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Enzyme InteractionModulation of enzyme activity
Cell Adhesion ModulationEffects on cellular adhesion processes

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies the ethynyl proton (δ ~2.5 ppm) and quaternary carbons.
  • IR : The hydroxyl stretch (3200–3600 cm⁻¹) and ethynyl C≡C (2100–2260 cm⁻¹) confirm functional groups.
  • MS : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 182.13) .

Advanced
Dynamic NMR at variable temperatures can resolve splitting patterns caused by restricted rotation of the ethynyl group. X-ray crystallography (if crystalline) provides absolute stereochemistry, as demonstrated in related pyran derivatives .

How can conflicting solubility data be addressed during formulation?

Basic
Polar aprotic solvents (DMSO, DMF) dissolve the compound effectively, while nonpolar solvents (hexane) precipitate impurities. Solubility discrepancies may arise from residual oxalate esters, requiring rigorous drying .

Advanced
Phase-solubility diagrams and Hansen solubility parameters can model solvent interactions. For example, logP calculations (clogP ≈ 1.5) predict moderate hydrophobicity, guiding solvent selection for nanoparticle encapsulation .

What strategies stabilize the hydroxyl group during storage?

Basic
Storage under inert gas (N₂/Ar) at −20°C prevents oxidation. Lyophilization with cryoprotectants (trehalose) maintains stability in solid form .

Advanced
Derivatization with silyl protecting groups (e.g., TMSCl) enhances shelf life. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics, as seen in analogous tetrahydro-2H-pyran-4-ol derivatives .

How are stereochemical outcomes controlled during ethynyl group introduction?

Advanced
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rh-BINAP complexes) enforce enantioselectivity. For example, LAH reduction of oxalate intermediates (as in ) can retain configuration if stereospecific conditions are applied.

What computational tools predict reaction pathways for this compound?

Advanced
Retrosynthetic AI platforms (e.g., Template_relevance Pistachio) analyze feasible routes by cross-referencing databases like Reaxys. Molecular dynamics simulations model solvent effects on transition states, critical for optimizing yields in ethynylation .

How does the ethynyl group impact biological activity?

Advanced
The ethynyl moiety enhances π-π stacking with aromatic residues in enzyme pockets. In vitro assays (e.g., COX-2 inhibition) on analogs like tetrahydro-4-methyl-2-phenyl-2H-pyran show anti-inflammatory potential, suggesting similar mechanisms for the ethynyl derivative .

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